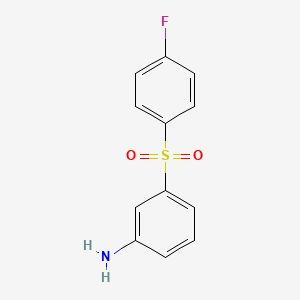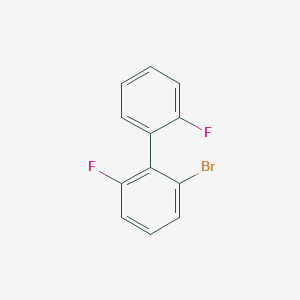
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene is an organic compound with the molecular formula C12H7BrF2. This compound is part of the halogenated benzene family, characterized by the presence of bromine and fluorine atoms attached to a benzene ring. The unique arrangement of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzene ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-fluoro-2-(2-fluorophenyl)benzene.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include partially or fully hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity towards nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-2-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Fluoro-2-bromobenzene
Comparison: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and physical properties. Compared to its analogs, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C12H7BrF2 |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7H |
InChI Key |
TUGWYKZGCNJBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
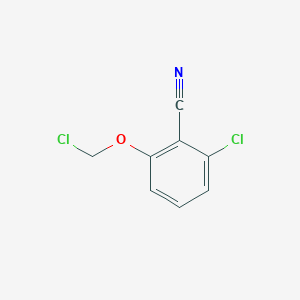

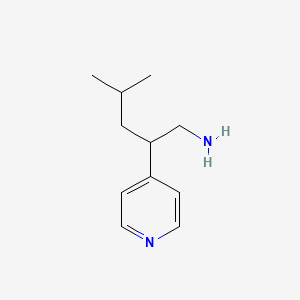

![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)
![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)
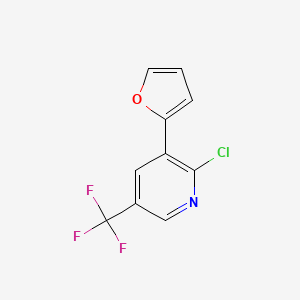
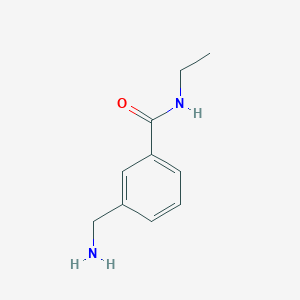

![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
